molecular formula C30H60IN3O3+2 B1674402 Gallamine triethiodide CAS No. 65-29-2

Gallamine triethiodide

Cat. No. B1674402
CAS RN: 65-29-2
M. Wt: 637.7 g/mol
InChI Key: REEUVFCVXKWOFE-UHFFFAOYSA-K
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Description

Gallamine triethiodide is a nondepolarizing nerve blocker used in addition to anesthesia to cause skeletal muscle relaxation . It is a synthetic nondepolarizing blocking drug . The actions of this compound are similar to those of tubocurarine, but this agent blocks the cardiac vagus and may cause sinus tachycardia and, occasionally, hypertension and increased cardiac output .


Synthesis Analysis

This compound is a synthetic nondepolarizing blocking drug . Unfortunately, the specific synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of this compound is C30H60I3N3O3 . The molecular weight is 891.5291 . For more detailed structural information, please refer to the structural formula provided in the relevant databases .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C30H60I3N3O3, and the molecular weight is 891.5 g/mol . More detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Neurophysiological Applications

Gallamine triethiodide has been explored for its effects on neurological functions. In one study, it was found to cause significant changes in the activity of gamma motor neurons in cats, indicating its potential for neurophysiological research (Sherry, 1977). Additionally, it has been demonstrated to have a central action in cats, affecting the duration of afterdischarge in cerebral cortex, which might have implications for understanding the drug's neurological effects (Halpern & Black, 1967).

Effects on Peripheral Nerves

Studies have shown that this compound directly affects amphibian and mammalian myelinated nerve fibers. It blocks potassium conductance and slows sodium inactivation, offering valuable insights into the drug's mechanism of action on nerve fibers (Smith & Schauf, 1981).

Cardiovascular and Hemodynamic Research

The impact of this compound on cardiovascular functions has been a subject of research. Its administration in humans showed a significant increase in heart rate and cardiac output, shedding light on its cardiovascular effects (Longnecker, Stoelting, & Morrow, 1973). Also, its effects on blood pressure and heart rate have been studied, contributing to a better understanding of its cardiovascular impacts (Thomas, 1963).

Mechanism of Action

Target of Action

Gallamine triethiodide primarily targets the muscarinic acetylcholine receptors on the post-synaptic membrane of the motor endplate . These receptors play a crucial role in transmitting signals for muscle contraction.

Mode of Action

This compound acts by combining with the cholinergic receptor sites in muscle and competitively blocking the transmitter action of acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By blocking the action of acetylcholine, this compound prevents the activation of the muscle contraction process .

Pharmacokinetics

This compound is distributed throughout the body tissues after intravenous administration . The pharmacokinetics of this compound in humans show pronounced multi-compartment behaviour . More detailed pharmacokinetic studies are needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is skeletal muscle relaxation . It is used as an adjunct to anesthesia to induce skeletal muscle relaxation and to facilitate the management of patients undergoing mechanical ventilation . It may cause sinus tachycardia and, occasionally, hypertension and increased cardiac output .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has a parasympatholytic effect on the cardiac vagus nerve, which can cause tachycardia . Very high doses can cause histamine release

Safety and Hazards

Gallamine triethiodide should be used cautiously in patients at risk from increased heart rate but may be preferred for patients with bradycardia . It may cause sinus tachycardia and, occasionally, hypertension and increased cardiac output . For handling, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Gallamine triethiodide was commonly used to prevent muscle contractions during surgical procedures, but now superseded by new neuromuscular blocking drugs with less side effects . It was developed by Daniel Bovet in 1947 . The drug is no longer marketed in the United States, according to the FDA Orange Book .

properties

IUPAC Name

2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium;triiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60N3O3.3HI/c1-10-31(11-2,12-3)22-25-34-28-20-19-21-29(35-26-23-32(13-4,14-5)15-6)30(28)36-27-24-33(16-7,17-8)18-9;;;/h19-21H,10-18,22-27H2,1-9H3;3*1H/q+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEUVFCVXKWOFE-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC.[I-].[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60I3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

153-76-4 (parent)
Record name Gallamine triethiodide [USP:INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID5023089
Record name Gallamine triethiodide
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Molecular Weight

891.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Soluble, Freely sol in water, alcohol, dil acetone; sparingly sol in anhyd acetone, ether, benzene, chloroform, Very soluble in water and ethanol; slightly soluble in ethyl ether and acetone.
Record name Gallamine triethiodide
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Record name GALLAMINE TRIETHIODIDE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

It competes with acetylcholine (ACh) molecules and binds to muscarinic acetylcholine receptors on the post-synaptic membrane of the motor endplate. It acts by combining with the cholinergic receptor sites in muscle and competitively blocking the transmitter action of acetylcholine. It blocks the action of ACh and prevents activation of the muscle contraction process. It can also act on nicotinic presynaptic acetylcholine receptors which inhibits the release of ACh., GALLAMINE TRIETHIODIDE...PRODUCES SKELETAL MUSCLE RELAXATION BY COMBINING WITH RECEPTOR SITE AT NEUROMUSCULAR JUNCTION & BLOCKING ACTION OF NEUROTRANSMITTER ACETYLCHOLINE., IN RAT PHRENIC NERVE-DIAPHRAGM GALLAMINE HAD NO SIGNIFICANT EFFECTS ON ELECTROGENIC PROPERTIES OF EXCITABLE MEMBRANES OF MOTOR NERVE TERMINALS & MUSCLE FIBERS; IT DEPRESSED RESPONSE OF POSTSYNAPTIC RECEPTORS TO ACTION OF ACETYLCHOLINE., AT NEUROMUSCULAR JUNCTIONS IN MICE AND FROGS, FOLLOWING STEP CHANGES OF MEMBRANE POTENTIAL FROM -70 TO -130 MV, GALLAMINE (5 UMOL) IN THE PRESENCE OF ACETYLCHOLINE (3 UMOL) CAUSED AN INITIAL RAPID DECR IN CURRENT FOLLOWED BY OPENING OF CHANNELS AT A SLOWER RATE THAN WITH ACETYLCHOLINE ALONE. WHEN THE INTERNAL POTENTIAL WAS REDUCED TO -70 MV, THERE WAS A RAPID INCR IN CURRENT AT FIRST, FOLLOWED BY THE USUAL DECR WHICH WAS AGAIN SLOWER THAN NORMAL. THUS, GALLAMINE MAY PRODUCE A POTENTIAL-DEPENDENT BLOCK OF OPEN ION CHANNELS.
Record name Gallamine triethiodide
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Color/Form

WHITE AMORPHOUS POWDER, White crystals from acetone/water

CAS RN

65-29-2
Record name Gallamine triethiodide [USP:INN]
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Record name GALLAMINE TRIETHIODIDE
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Melting Point

152-153, 147.5 °C
Record name Gallamine triethiodide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00483
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Record name GALLAMINE TRIETHIODIDE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Gallamine triethiodide?

A1: this compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors at the neuromuscular junction. [, , , ] This prevents acetylcholine from binding and activating the receptors, thereby inhibiting muscle contraction and causing paralysis. [, , ]

Q2: Does this compound affect the autonomic nervous system?

A2: While primarily targeting the neuromuscular junction, this compound can affect the autonomic nervous system, specifically the cardiac vagus nerve, at doses sufficient to induce skeletal muscle paralysis. [, , ] This blockade of the cardiac vagus nerve commonly leads to tachycardia. [, , ]

Q3: How does this compound compare to other muscle relaxants in terms of autonomic effects?

A3: this compound exhibits a lesser effect on the autonomic nervous system compared to tubocurarine, which can cause significant cardiovascular depression in equivalent doses. [, ] It also has less effect on the autonomic nervous system than succinylcholine, which can cause bradycardia, increased intraocular pressure, and elevated plasma potassium levels. [, ]

Q4: How is this compound metabolized and excreted?

A6: this compound is primarily excreted unchanged in the urine. [] Biliary excretion appears negligible in humans. [] The renal excretion rate is influenced by renal function, with patients exhibiting impaired renal function showing slower elimination rates. [, , ]

Q5: What are the primary clinical uses of this compound?

A8: this compound is mainly used as a muscle relaxant during surgical procedures requiring controlled ventilation. [, , ] Its rapid onset of action and relatively short duration of action compared to other non-depolarizing agents make it suitable for such procedures. [, ]

Q6: Are there any contraindications for this compound use?

A9: this compound should not be used in patients with myasthenia gravis. [] Caution should be exercised in patients with impaired renal function due to potential for prolonged paralysis. [, , ]

Q7: What is the chemical structure of this compound?

A11: this compound is a symmetrical molecule with a central benzene ring. [] Three -CH2-CH2-O-CH2-CH2-N+(C2H5)3 groups are attached to the benzene ring at the 1, 3, and 5 positions. [] Each quaternary nitrogen atom carries a positive charge, balanced by three iodide ions.

Q8: What are potential future research directions for this compound?

A13: Further investigation into its central nervous system effects is warranted. [] Exploring its potential in managing other neurological conditions characterized by muscle spasticity could be beneficial. [] Additionally, developing novel drug delivery systems to improve its targeted delivery and minimize potential side effects is an important area for future research. []

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